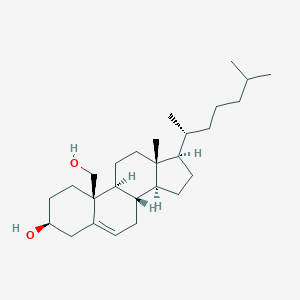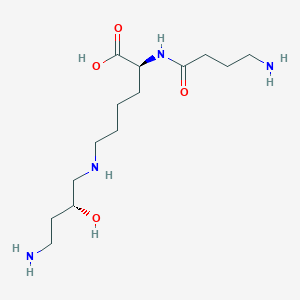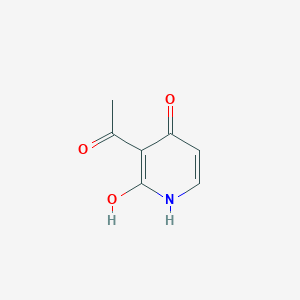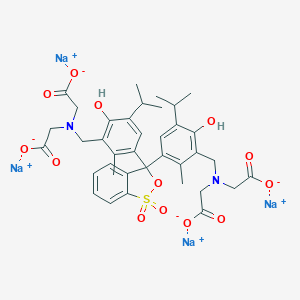
19-Hydroxycholesterin
Übersicht
Beschreibung
19-Hydroxycholesterol is a hydroxylated derivative of cholesterol, specifically hydroxylated at the 19th carbon position. It is a member of the oxysterol family, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including cholesterol homeostasis, signaling pathways, and disease mechanisms.
Wissenschaftliche Forschungsanwendungen
19-Hydroxycholesterol has diverse applications in scientific research:
Chemistry: It is used as a standard in analytical techniques like mass spectrometry for the quantification of oxysterols.
Biology: It plays a role in studying cholesterol metabolism and its regulation in cells.
Medicine: Research on 19-Hydroxycholesterol contributes to understanding its role in diseases such as atherosclerosis and neurodegenerative disorders.
Industry: It is used in the development of cholesterol-lowering drugs and as a biomarker for certain diseases
Wirkmechanismus
Target of Action
19-Hydroxycholesterol, like other oxysterols, is recognized as a novel regulator of the innate immune response . The primary targets of 19-Hydroxycholesterol are likely to be similar to those of its close relative, 25-Hydroxycholesterol (25-HC), which include the estrogen receptor (ER) α , and possibly the G protein-coupled receptor (GPR183) .
Mode of Action
It’s likely to be similar to that of 25-hc, which has been shown to interact with its targets and induce changes in cellular processes . For example, 25-HC has been reported to have potent anti-SARS-CoV-2 activity, suggesting that it may interact with viral proteins to inhibit their function .
Biochemical Pathways
The biochemical pathways affected by 19-Hydroxycholesterol are likely to be similar to those affected by 25-HC. 25-HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It plays a role in the regulation of cholesterol synthesis and uptake .
Pharmacokinetics
It’s likely to be similar to that of 25-hc, which is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge . The in vivo safety and the preliminary pharmacokinetics of the 25HC compound were assessed in a nonhuman primate model .
Result of Action
The molecular and cellular effects of 19-Hydroxycholesterol’s action are likely to be similar to those of 25-HC. 25-HC has been shown to prevent accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization . An increased production of 25-HC in response to various types of damage can have a protective role and reduce neuronal loss .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 19-Hydroxycholesterol can be synthesized through enzymatic oxidation of cholesterol. The process typically involves the use of cytochrome P450 enzymes, which introduce a hydroxyl group at the 19th carbon position of the cholesterol molecule. The reaction conditions often include a suitable buffer system, cofactors like NADPH, and controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods: Industrial production of 19-Hydroxycholesterol may involve biotechnological approaches using genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound at a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 19-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: 19-Ketocholesterol, 19-Carboxycholesterol.
Reduction: 19-Deoxycholesterol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
25-Hydroxycholesterol: Another oxysterol with significant roles in cholesterol metabolism and immune response.
27-Hydroxycholesterol: Known for its involvement in cholesterol homeostasis and as a selective estrogen receptor modulator.
7-Ketocholesterol: An oxidized form of cholesterol implicated in atherosclerosis and other diseases
Uniqueness: 19-Hydroxycholesterol is unique due to its specific hydroxylation at the 19th carbon, which imparts distinct biochemical properties and interactions compared to other oxysterols. Its specific role in modulating cholesterol metabolism and potential therapeutic applications make it a compound of significant interest in research .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWIUNJQYGATHV-FTLVODPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971482 | |
| Record name | Cholest-5-ene-3,19-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-63-7 | |
| Record name | 19-Hydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-ene-3,19-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















